molecular formula C31H28N6O2 B4291814 2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE

2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE

Cat. No.: B4291814
M. Wt: 516.6 g/mol
InChI Key: GNYBPFYWLIOSAJ-UHFFFAOYSA-N
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Description

2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. For example, it inhibits the activity of tyrosinase by binding to the enzyme’s active site, preventing the synthesis of melanin . This inhibition can lead to various biological effects, such as reduced pigmentation and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit tyrosinase and potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

N-benzyl-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N6O2/c1-22-10-9-11-23(2)28(22)33-30(38)29(25-14-7-4-8-15-25)36(20-24-12-5-3-6-13-24)31(39)26-16-18-27(19-17-26)37-21-32-34-35-37/h3-19,21,29H,20H2,1-2H3,(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYBPFYWLIOSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=CC=C2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE
Reactant of Route 2
2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{N-BENZYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-N-(2,6-DIMETHYLPHENYL)-2-PHENYLACETAMIDE

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